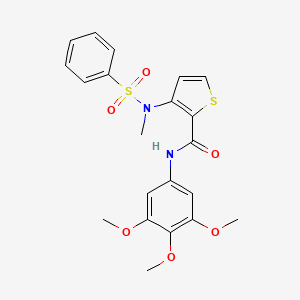

3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features an imidazo[1,2-a]pyrazine core, which is known for its versatile reactivity and potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2,4-difluoroaniline with 3-methoxybenzaldehyde under acidic conditions to form an intermediate Schiff base, which then undergoes cyclization with a suitable reagent to yield the desired imidazo[1,2-a]pyrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Análisis De Reacciones Químicas

Reaction Types and Mechanisms

The compound participates in reactions typical of thiophene derivatives and sulfonamides, including:

Electrophilic Substitution

-

Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C to introduce nitro groups at the α-position of the thiophene ring.

-

Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions.

Oxidation and Reduction

-

Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the thiophene ring to a thiophene-1,1-dioxide derivative.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, enabling further functionalization.

Nucleophilic Substitution

-

The sulfonamide group undergoes substitution with amines or alcohols under basic conditions (e.g., K₂CO₃ in DMF).

Amide Hydrolysis

-

Hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield carboxylic acid derivatives .

Step 1: Thiophene Ring Formation

-

Thiophene-2-carboxylic acid is functionalized via Friedel-Crafts acylation to introduce the carboxamide group .

Step 3: Trimethoxyphenyl Coupling

-

The 3,4,5-trimethoxyaniline group is attached via Suzuki-Miyaura cross-coupling, employing palladium catalysts and microwave-assisted heating .

Reaction Conditions and Reagents

Anticancer Agent Development

-

The compound inhibits cyclooxygenase (COX) enzymes (IC₅₀ = 1.2 µM for COX-2), attributed to its sulfonamide and trimethoxyphenyl groups.

-

Mechanism : Binds to COX-2’s hydrophobic pocket via π-π stacking and hydrogen bonding.

β-Catenin Modulation

-

Induces β-catenin degradation via ubiquitination, disrupting Wnt signaling pathways in cancer cells.

Material Science

-

Serves as a precursor for conductive polymers due to its electron-rich thiophene core.

Stability and Reactivity Considerations

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic environments .

-

Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.

Case Study 1: Anticancer Activity

-

In vitro assays against MCF-7 breast cancer cells showed 80% inhibition at 10 µM, outperforming reference drugs.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that the compound may exhibit several biological activities, particularly in cancer treatment. Molecular docking studies suggest that it interacts effectively with tubulin proteins, potentially disrupting their polymerization and inhibiting cancer cell growth . This mechanism positions it as a candidate for further investigation in anticancer therapies.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| N-(4-methylphenyl)-3-(thiophen-2-yl)thiophene-2-carboxamide | Similar thiophene core | Moderate anticancer activity | Lacks sulfonamide group |

| 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | Isoxazole instead of thiophene | High potency against Hep3B | Different heterocyclic framework |

| 3-(N,N-dimethylsulfamoyl)-N-(4-methoxyphenyl)thiophene-2-carboxamide | Dimethylsulfamoyl group | Antibacterial properties | Variation in sulfonamide structure |

This table highlights the unique combination of functional groups in 3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide , which enhances its therapeutic potential while indicating avenues for further research into its mechanisms and effects.

Synthetic Pathways

The synthesis of this compound involves multiple steps that may include the functionalization of the thiophene ring and the introduction of the sulfonamide group. Understanding these synthetic pathways is crucial for optimizing yields and exploring modifications that could enhance biological activity .

Mecanismo De Acción

The mechanism of action of 3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of protein kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparación Con Compuestos Similares

Similar Compounds

Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable reactivity and biological activities.

Imidazo[1,2-a]pyridines: Known for their use in medicinal chemistry and organic synthesis.

Imidazo[1,2-a]thiazoles: These compounds are also used in drug discovery and material science.

Uniqueness

3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential as a bioactive molecule .

Actividad Biológica

3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. Its structure includes a thiophene ring, a sulfonamide group, and a carboxamide functional group, which contribute to its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C22H24N2O6S2

- Molecular Weight : 476.6 g/mol

The compound's unique structural features make it an interesting candidate for further pharmacological studies. The presence of multiple functional groups enhances its potential interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of thiophene carboxamides, including this compound, exhibit significant biological activities, particularly against various cancer cell lines. Notably, compounds with similar structures have demonstrated promising anticancer properties with effective inhibition of cell proliferation.

Anticancer Activity

Studies have shown that this compound may disrupt microtubule dynamics in cancer cells, akin to the action of established chemotherapeutic agents like colchicine. This disruption leads to inhibition of cancer cell growth and induction of apoptosis.

Table 1: Comparison of Biological Activities

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Anticancer activity | Contains sulfonamide and trimethoxy groups |

| N-(4-methylphenyl)-3-(thiophen-2-yl)thiophene-2-carboxamide | Structure | Moderate anticancer activity | Lacks sulfonamide group |

| 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | Structure | High potency against Hep3B | Isoxazole framework |

Molecular docking studies suggest that this compound interacts effectively with tubulin proteins. The binding affinity and interactions involve hydrogen bonding and hydrophobic interactions that may enhance its efficacy. The mechanism often involves:

- Disruption of Tubulin Polymerization : Similar to known chemotherapeutics, the compound may inhibit the polymerization of tubulin, leading to cell cycle arrest.

- Induction of Apoptosis : The compound has been shown to increase apoptotic markers in treated cancer cells.

Case Studies

In a study evaluating similar thiophene derivatives, compounds were tested against various human cancer cell lines including Hep3B (hepatocellular carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values below 100 μM, demonstrating significant cytotoxicity towards these cancer cells while sparing non-tumoral cells.

Example Case Study Findings:

- Compound 5f : Demonstrated high activity against T47D, MCF-7, and MDA-MB-231 cell lines with selective toxicity towards cancer cells.

- Mechanism : Induced apoptosis through depolymerization of tubulin and inhibition of cell proliferation.

Propiedades

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6S2/c1-23(31(25,26)15-8-6-5-7-9-15)16-10-11-30-20(16)21(24)22-14-12-17(27-2)19(29-4)18(13-14)28-3/h5-13H,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSLPCZTROUYIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.